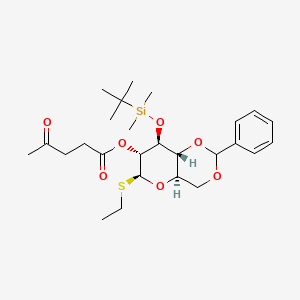

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside

Descripción general

Descripción

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside is a useful research compound. Its molecular formula is C26H40O7SSi and its molecular weight is 524.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside (CAS No. 1423035-47-5) is a complex chemical compound with significant potential in biomedical research. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Molecular Information

- Molecular Formula : C26H40O7SSi

- Molecular Weight : 524.7 g/mol

- InChI Key : NVXCQIGISGANFA-ISQYFREASA-N

The compound features a unique structure that includes a thioglucopyranoside moiety, which is crucial for its biological interactions.

This compound exhibits various biological activities primarily attributed to its structural components. The presence of the thioglucopyranoside unit enhances its interaction with biological targets such as enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. These properties are essential in mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that derivatives of thioglucopyranosides can inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in controlling conditions such as diabetes and obesity by regulating glucose metabolism .

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain pathogens. The benzylidene and levulinoyl groups contribute to its potential effectiveness against bacterial strains .

Synthesis of the Compound

The synthesis of this compound involves several steps:

-

Preparation of Thioglycoside :

- Starting from a suitable glucopyranoside precursor, the thioglucopyranoside is synthesized through a reaction with a thiol compound.

-

Benzylidene Formation :

- The introduction of the benzylidene group is achieved via an acid-catalyzed condensation reaction.

-

Silylation :

- The tert-butyldimethylsilyl group is introduced to protect hydroxyl groups during the synthesis process.

-

Levulinoylation :

- Finally, the levulinoyl group is added to enhance biological activity and solubility.

Synthesis Scheme

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Thioglycoside Formation | Thiol + Glucopyranoside | 97% |

| 2 | Benzylidene Formation | Benzaldehyde + Acid Catalyst | 82% |

| 3 | Silylation | TBDMSCl + Imidazole | 87% |

| 4 | Levulinoylation | Levulinic Acid + Base | TBD |

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of similar thioglycosides. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when tested against various oxidative stress models .

Case Study 2: Enzyme Inhibition

Research conducted by Zhang et al. demonstrated that derivatives of ethyl thioglycosides could effectively inhibit alpha-glucosidase activity, suggesting potential applications in diabetes management .

Case Study 3: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 524.7 g/mol. Its structure features several functional groups that contribute to its reactivity and utility in various chemical processes:

- Benzylidene Group : Facilitates electrophilic aromatic substitutions.

- tert-Butyldimethylsilyl (TBDMS) Group : Serves as a protecting group, removable under acidic or fluoride conditions.

- Levulinoyl Moiety : Can undergo hydrolysis or reduction, allowing further derivatization.

These functional groups make the compound suitable for modifications necessary in synthesizing more complex oligosaccharides and studying their biological interactions .

Glycoside Synthesis

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside is primarily used in synthesizing various glycosides due to its ability to protect reactive hydroxyl groups while allowing selective reactions at other sites. This capability is crucial for constructing oligosaccharides that mimic natural glycan structures for biological studies.

Interaction Studies

The compound's unique combination of protective groups enhances its selectivity toward specific biological targets, making it valuable for interaction studies involving proteins or enzymes that recognize glycosidic linkages. Research can focus on:

- Binding Affinity : Evaluating how well the compound interacts with specific receptors or enzymes.

- Mechanism of Action : Understanding how modifications affect biological activity.

Such studies can provide insights into potential therapeutic applications and drug design .

Methylation Studies

The compound can also be utilized in methylation reactions to produce methylated derivatives of carbohydrates. These derivatives are essential for studying the structure-function relationships in glycoproteins and glycolipids .

Q & A

Basic Research Question: What is the rationale behind the selection of benzylidene, tert-butyldimethylsilyl (TBDMS), and levulinoyl protecting groups in the synthesis of this thioglucopyranoside derivative?

Methodological Answer:

The benzylidene acetal at the 4,6-O positions provides regioselective protection of equatorial hydroxyl groups, enabling selective reactivity at the 2- and 3-positions during glycosylation or functionalization . The TBDMS group at the 3-O position is stable under acidic and basic conditions but can be selectively removed using fluoride-based reagents (e.g., TBAF), allowing sequential deprotection . The levulinoyl ester at the 2-O position is acid-labile and can be cleaved under mild conditions (e.g., hydrazine hydrate), minimizing side reactions during deprotection .

Advanced Research Question: How do steric and electronic effects of the 4,6-O-benzylidene group influence glycosylation stereochemistry in thioglycoside donors?

Methodological Answer:

The 4,6-O-benzylidene group restricts conformational flexibility, favoring a chair conformation. This preorganization enhances stereoselectivity during glycosylation by stabilizing the oxacarbenium ion intermediate. Comparative studies with 2-deoxy-2-fluoro or 3-deoxy-3-fluoro analogs reveal that the O2-C2-C3-O3 torsion angle compression in manno-configured donors increases β-selectivity, whereas gluco-configured donors exhibit lower selectivity due to relaxed torsional strain . Preactivation with 1-benzenesulfinylpiperidine/trifluoromethanesulfonic anhydride further modulates reactivity .

Basic Research Question: What analytical techniques are critical for confirming the structure of this compound after synthesis?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify protecting group integration (e.g., benzylidene protons at δ 5.5–6.0 ppm, TBDMS methyl groups at δ 0.0–0.5 ppm) and anomeric configuration (β-thioglucoside: ) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI-Orbitrap) confirms molecular weight (e.g., [M+Na] adducts) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions in crystalline derivatives .

Advanced Research Question: How can researchers resolve contradictions in reported glycosylation efficiencies between thioglycoside donors with similar protecting-group patterns?

Methodological Answer:

Discrepancies often arise from subtle differences in donor preactivation or acceptor nucleophilicity. For example:

- Donor Reactivity : Thioglycosides with electron-withdrawing groups (e.g., levulinoyl) require stronger activators (e.g., NIS/TfOH vs. PhSCl/AgOTf).

- Solvent Effects : Dichloromethane vs. toluene can alter transition-state stabilization, impacting stereoselectivity .

- Competitive Pathways : Competing hydrolysis or aglycon transfer can reduce yields; kinetic monitoring via -NMR (for fluoro analogs) or LC-MS helps identify side reactions .

Basic Research Question: What synthetic strategies are recommended for introducing the thioglycoside moiety at the anomeric position?

Methodological Answer:

The thioglycoside is typically introduced via:

- Thiol-Displacement : Reacting a glycosyl bromide with ethanethiol in the presence of a base (e.g., NaH) .

- Thioglycosylation : Using a thiophilic promoter (e.g., BF-EtO) with a thiol acceptor.

Post-synthesis, purification via silica gel chromatography (hexane/EtOAc gradient) removes unreacted thiols .

Advanced Research Question: How does the tert-butyldimethylsilyl group impact enzymatic hydrolysis studies compared to other silyl protecting groups?

Methodological Answer:

The TBDMS group’s bulkiness sterically hinders glycosidase access to the 3-OH position, making it useful for probing enzyme active-site topology. Comparative studies with trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups reveal that TBDMS-protected substrates exhibit ~10-fold lower hydrolysis rates with β-glucosidases, highlighting steric exclusion effects . Enzyme kinetics (e.g., , ) coupled with molecular docking simulations validate these findings .

Basic Research Question: What precautions are necessary when handling the levulinoyl ester under basic conditions?

Methodological Answer:

The levulinoyl group is base-sensitive and prone to hydrolysis. Avoid prolonged exposure to amines (e.g., EtN) or strong bases. Use buffered deprotection conditions (e.g., 0.5 M hydrazine hydrate in pyridine/AcOH, 0°C, 2 h) to minimize β-elimination or acyl migration . Monitor reaction progress via TLC (visualized with UV or anisaldehyde stain).

Advanced Research Question: How can computational methods predict the regioselectivity of deprotection in multi-step syntheses?

Methodological Answer:

Density Functional Theory (DFT) calculations model relative activation energies for deprotection pathways. For example:

- TBDMS Removal : Fluoride ion affinity calculations predict preferential cleavage of TBDMS over benzylidene groups .

- Levulinoyl Hydrolysis : Transition-state modeling identifies nucleophilic attack at the carbonyl carbon as rate-limiting, guiding pH optimization .

MD simulations further assess solvent accessibility of protected hydroxyls .

Basic Research Question: What are the applications of this compound in oligosaccharide synthesis?

Methodological Answer:

This derivative serves as a key intermediate for:

- Convergent Synthesis : As a glycosyl donor in solid-phase oligosaccharide assembly, leveraging its stability and orthogonal protecting groups .

- Glycomimetic Libraries : Functionalization at the 2-O position (e.g., introducing azido or amino groups) enables "click chemistry" for bioconjugation .

Advanced Research Question: How do conflicting NMR assignments for benzylidene-protected glucopyranosides arise, and how can they be resolved?

Methodological Answer:

Ambiguities often stem from overlapping proton signals (e.g., benzylidene aromatic vs. anomeric protons). Strategies include:

- 2D NMR : HSQC and NOESY correlate - couplings and spatial interactions, distinguishing diastereotopic protons .

- Isotopic Labeling : -enriched benzaldehyde in benzylidene synthesis simplifies spectral interpretation .

- Crystallographic Validation : Single-crystal X-ray structures resolve absolute configurations .

Propiedades

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O7SSi/c1-8-34-25-23(31-20(28)15-14-17(2)27)22(33-35(6,7)26(3,4)5)21-19(30-25)16-29-24(32-21)18-12-10-9-11-13-18/h9-13,19,21-25H,8,14-16H2,1-7H3/t19-,21-,22+,23-,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXCQIGISGANFA-ISQYFREASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O7SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.